molecular formula C11H13BrO B1400973 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene CAS No. 1341978-95-7

4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene

Cat. No. B1400973
CAS RN: 1341978-95-7
M. Wt: 241.12 g/mol
InChI Key: LOLMWUNJYDMUHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves identifying the reactions that the compound undergoes, including its reactivity and stability .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties, as well as its chemical properties .

Scientific Research Applications

Pharmacology

4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene: may serve as a precursor in the synthesis of various pharmacologically active molecules. Its structural features could be integral in the development of new therapeutic agents, particularly due to the presence of the bromine atom which is often used in medicinal chemistry for its bioisosteric properties .

Organic Synthesis

In organic synthesis, this compound could be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, due to the presence of the bromo group. This makes it a valuable building block for constructing more complex organic molecules, potentially leading to new materials or drugs .

Material Science

The compound’s derivatives could be explored for their potential use in material science, especially in the creation of novel polymers or small molecule-based materials that require specific structural motifs for their properties .

Analytical Chemistry

In analytical chemistry, 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene could be used as a standard or reference compound in various chromatographic or spectroscopic methods, aiding in the identification and quantification of similar compounds .

Agricultural Research

The brominated compound might find applications in agricultural research, particularly in the synthesis of new pesticides or herbicides. The bromine atom can be crucial for the biological activity of such agents .

Environmental Studies

Lastly, this compound could be involved in environmental studies, particularly in the assessment of its degradation products and their impact on ecosystems. Understanding its behavior in different environmental conditions can provide insights into the fate of similar organic compounds in nature .

Mechanism of Action

This is typically relevant for bioactive compounds and drugs, detailing how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity and flammability .

properties

IUPAC Name

4-bromo-1-(cyclopropylmethoxy)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLMWUNJYDMUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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